![molecular formula C10H15IO2 B6360752 Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate CAS No. 94994-00-0](/img/structure/B6360752.png)

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate

Vue d'ensemble

Description

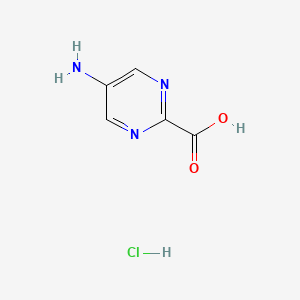

“Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate” is an organic compound with the molecular formula C10H15IO2 . It has a molecular weight of 294.13 . The compound is used for research purposes .

Synthesis Analysis

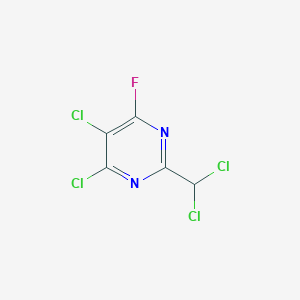

The synthesis of “this compound” involves several steps. Some of the reactions used in the synthesis include the reaction with sulfuric acid in dichloromethane for 24 hours under heating conditions , and the reaction with xenon difluoride in dichloromethane at 20℃ . Another method involves a multi-step reaction with iodine monochloride in tetrachloromethane for 48 hours at ambient temperature .Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 15 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The compound has a bicyclic structure with a carboxylate group attached .Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For instance, it reacts with sulfuric acid in dichloromethane for 24 hours under heating conditions . It also reacts with xenon difluoride in dichloromethane at 20℃ . Another reaction involves iodine monochloride in tetrachloromethane for 48 hours at ambient temperature .Physical and Chemical Properties Analysis

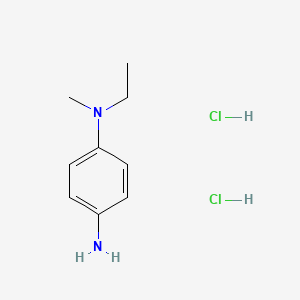

“this compound” has several physical and chemical properties. It has a high GI absorption and is BBB permeant . It is a CYP2C9 inhibitor . The compound has a Log Kp (skin permeation) of -5.96 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.57 . The compound is soluble, with a solubility of 0.11 mg/ml or 0.000373 mol/l .Applications De Recherche Scientifique

Chemical Synthesis and Modification

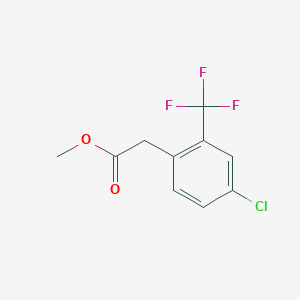

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is used in various chemical synthesis and modification processes. For instance, it is involved in the trimethylstannylation of 1,4-dihalobicyclo[2.2.2]octanes, a process that excludes the intermediacy of [2.2.2]propellane but suggests a novel radical chain mechanism involving radical anions and free radicals, somewhat akin to the S_N1 mechanism for electron-transfer initiated aliphatic and aromatic nucleophilic substitutions (Adcock et al., 1985). It also plays a role in the Michael addition of active methylene compounds to α, β-unsaturated carboxylic esters and nitriles, catalyzed by a dabco-based basic ionic liquid (Keithellakpam & Laitonjam, 2014).

Synthesis of Complex Molecules

This compound is used in the synthesis of complex molecules, such as α-keto and α,β-unsaturated amides or esters, through decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates in the absence of metal catalyst (Zhang et al., 2017). It also aids in the synthesis of conformationally restricted aspartic acid analogues with a bicyclo[2.2.2]octane skeleton, providing insights into the conformation and stability of the molecule structure (Buñuel et al., 1996).

Exploration in Medicinal Chemistry

Although explicit information on drug use and dosage is excluded as per the requirements, this compound is engaged in the exploration of molecular structures in medicinal chemistry. For instance, its derivatives are used in the transport applications, specifically studying the specificity to Na+-independent membrane transport systems of cells, which is crucial for understanding cellular uptake and transport mechanisms (Christensen et al., 1983).

Material Science and Structural Analysis

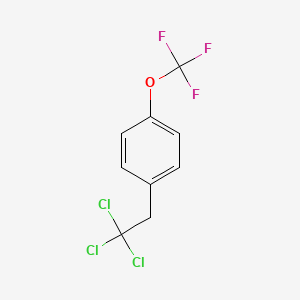

The compound is also valuable in material science and structural analysis. It's used in atom-transfer radical cyclizations to afford substituted 3-azabicyclo-[3.3.0]octanes, a process that involves iodine atom-transfer annulation followed by an ionic cyclization (Flynn et al., 1992). Additionally, its role in the oxidative coupling of a bisenolate leading to various methyltricyclo[2.2.2]octane diones is another example of its significance in the synthesis of novel materials and understanding of chemical processes (Poupart et al., 2003).

Safety and Hazards

“Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate” is classified as a warning signal word . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements are H302, H315, H319, and H335 .

Mécanisme D'action

Target of Action

The primary targets of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Pharmacokinetics

This compound exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.57 , indicating moderate lipophilicity, which can influence its distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a clearer understanding of these effects.

Propriétés

IUPAC Name |

methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCLQFMOKUHRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(CC1)(CC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

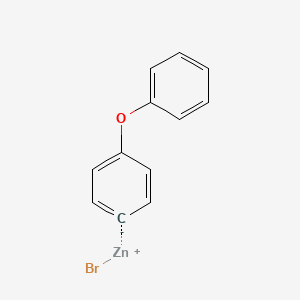

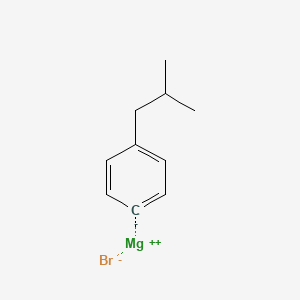

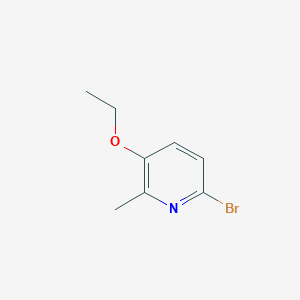

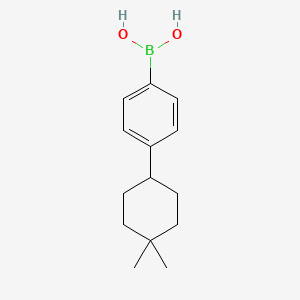

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.